![molecular formula C24H17ClN2OS2 B2827918 3-(3-chlorophenyl)-4-(4-methylbenzyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one CAS No. 866865-49-8](/img/no-structure.png)

3-(3-chlorophenyl)-4-(4-methylbenzyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

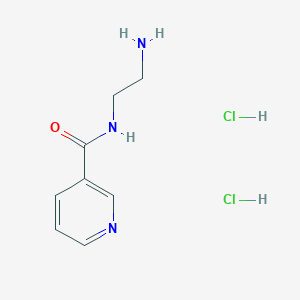

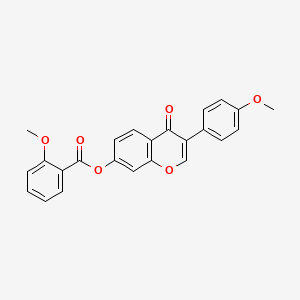

3-(3-chlorophenyl)-4-(4-methylbenzyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one is a useful research compound. Its molecular formula is C24H17ClN2OS2 and its molecular weight is 448.98. The purity is usually 95%.

BenchChem offers high-quality 3-(3-chlorophenyl)-4-(4-methylbenzyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-chlorophenyl)-4-(4-methylbenzyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

Quinazolinone derivatives have been synthesized and explored for various biological activities. For instance, the synthesis of new 3H-quinazolin-4-one derivatives has demonstrated antimicrobial activity, highlighting their potential as antimicrobial agents. These derivatives have been synthesized through reactions involving different precursors and conditions, leading to compounds with potential applications in treating microbial infections (Saleh et al., 2004).

Antimicrobial and Antioxidant Potentials

Further research into quinazolinone derivatives has uncovered their antimicrobial and antioxidant potentials. A series of synthesized quinazolinone compounds showed potent inhibitory action against various bacterial strains and significant antioxidant potential, suggesting their use in developing new antimicrobial and antioxidant therapies (Kumar et al., 2011).

Anticancer Activities

The anticancer activities of quinazolinone derivatives have also been a major area of research. Studies have synthesized and tested quinazolinone compounds against cancer cell lines, revealing some derivatives with promising anticancer properties. This research opens pathways for developing new anticancer drugs based on quinazolinone structures (Abuelizz et al., 2017).

Anti-Inflammatory and Analgesic Properties

Quinazolinone derivatives have been evaluated for their anti-inflammatory and analgesic properties. Compounds in this category have shown significant activity in preclinical models, suggesting their potential as new anti-inflammatory and analgesic agents. This highlights the versatility of quinazolinone derivatives in addressing a wide range of therapeutic needs (Rajput & Singhal, 2013).

Molecular Docking and Activity Modeling

Quinazolinone derivatives have been subjects of molecular docking and activity modeling studies to understand their interactions with biological targets. These studies help in the rational design of quinazolinone-based drugs with optimized efficacy and specificity for various therapeutic targets, including enzymes and receptors involved in disease pathways (Ahmed et al., 2015).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(3-chlorophenyl)-4-(4-methylbenzyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one involves the condensation of 3-chloroaniline with 4-methylbenzyl isothiocyanate to form the intermediate 3-(3-chlorophenyl)-4-(4-methylbenzyl)-1,3-thiazolidine-2-thione. This intermediate is then reacted with 2-aminobenzoic acid to form the final product.", "Starting Materials": [ "3-chloroaniline", "4-methylbenzyl isothiocyanate", "2-aminobenzoic acid" ], "Reaction": [ "Step 1: Condensation of 3-chloroaniline with 4-methylbenzyl isothiocyanate in the presence of a base such as triethylamine to form 3-(3-chlorophenyl)-4-(4-methylbenzyl)-1,3-thiazolidine-2-thione.", "Step 2: Reaction of 3-(3-chlorophenyl)-4-(4-methylbenzyl)-1,3-thiazolidine-2-thione with 2-aminobenzoic acid in the presence of a base such as potassium carbonate to form 3-(3-chlorophenyl)-4-(4-methylbenzyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one." ] } | |

CAS-Nummer |

866865-49-8 |

Produktname |

3-(3-chlorophenyl)-4-(4-methylbenzyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one |

Molekularformel |

C24H17ClN2OS2 |

Molekulargewicht |

448.98 |

IUPAC-Name |

3-(3-chlorophenyl)-4-[(4-methylphenyl)methyl]-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-5-one |

InChI |

InChI=1S/C24H17ClN2OS2/c1-15-9-11-16(12-10-15)14-26-22-21(17-5-4-6-18(25)13-17)30-24(29)27(22)20-8-3-2-7-19(20)23(26)28/h2-13H,14H2,1H3 |

SMILES |

CC1=CC=C(C=C1)CN2C3=C(SC(=S)N3C4=CC=CC=C4C2=O)C5=CC(=CC=C5)Cl |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-fluorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2827836.png)

![3-(4-methoxyphenyl)-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2827842.png)

![6,8-Dichloro-3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]chromen-2-one](/img/structure/B2827843.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(cyclohexanecarboxamido)benzofuran-2-carboxamide](/img/structure/B2827844.png)

![7-Butyl-8-[[4-(3-chlorophenyl)-1-piperazinyl]methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2827846.png)

![3-(1-(2-(benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2827853.png)

![N-[2-[3-[2-(cyclopentylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methoxybenzamide](/img/structure/B2827855.png)

![4-Chloro-2-iodofuro[3,2-c]pyridine](/img/structure/B2827858.png)